

# Spectroscopic Analysis of Azepane-2,4-dione: A Technical Guide

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## Compound of Interest

Compound Name: Azepane-2,4-dione

Cat. No.: B2853635

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This technical guide provides a comprehensive overview of the spectroscopic data for **Azepane-2,4-dione**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this molecule.

## Spectroscopic Data

The empirical formula for **Azepane-2,4-dione** is  $C_6H_9NO_2$  with a molecular weight of 127.14 g/mol. The experimental spectroscopic data are summarized in the tables below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR (400 MHz,  $CDCl_3$ )[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.55	s	-	1H	NH
3.47	s	-	2H	H-3
3.40	m	-	2H	H-7
2.59	t	6.8	2H	H-5
1.96	m	-	2H	H-6

$^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ )[1]

Chemical Shift ( $\delta$ ) ppm	Carbon Atom
202.5	C-4
169.5	C-2
51.9	C-3
43.2	C-7
40.8	C-5
27.6	C-6

## Infrared (IR) Spectroscopy

IR (KBr)[1]

Wavenumber ( $\nu_{\max}$ ) $\text{cm}^{-1}$	Functional Group Assignment
3213, 3105	N-H stretching
2942	C-H stretching (aliphatic)
1702	C=O stretching (ketone)
1671	C=O stretching (amide)

## Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS)[[1](#)]

Ion	Calculated $m/z$	Measured $m/z$
$[\text{C}_6\text{H}_9\text{NO}_2\text{Na}]^+$	150.0525	150.0507

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Sample Preparation and Purification

The crude product was purified by flash column chromatography on silica gel using a mobile phase of 10% methanol in ethyl acetate to afford **Azepane-2,4-dione** as a white solid[[1](#)].

### NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively. The sample was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet technique. A small amount of the solid sample was intimately mixed with dry potassium bromide (KBr) powder. The mixture was then

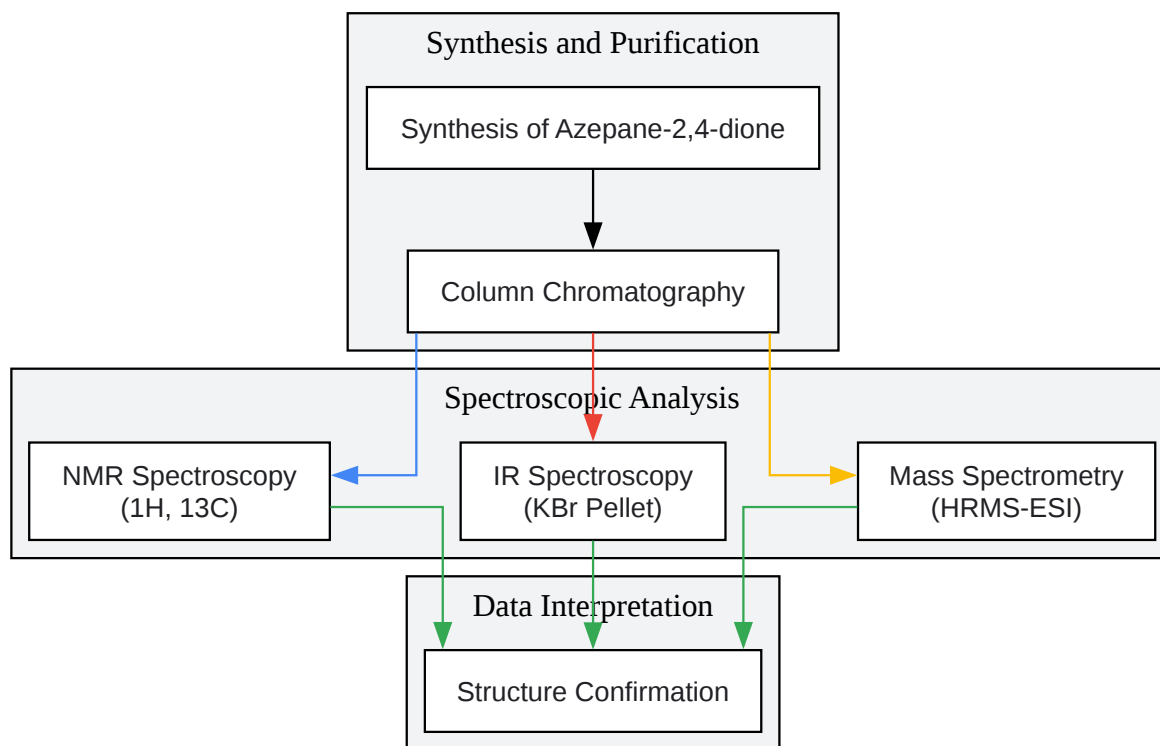
compressed under high pressure to form a transparent pellet, which was subsequently analyzed.

## High-Resolution Mass Spectrometry (HRMS)

HRMS analysis was performed using an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent and introduced into the mass spectrometer. The measurement was conducted in positive ion mode to detect the sodium adduct of the molecule ( $[M+Na]^+$ ).

## Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis of **Azepane-2,4-dione** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization of **Azepane-2,4-dione**.

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## References

- 1. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kintek-tech.com]
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